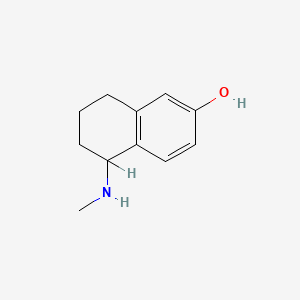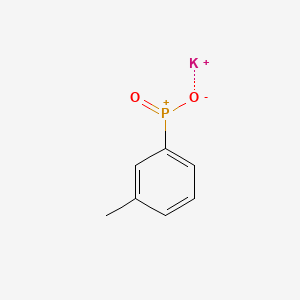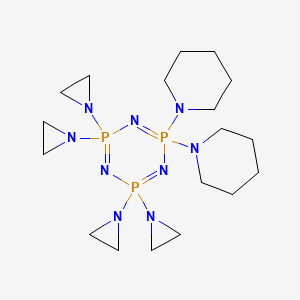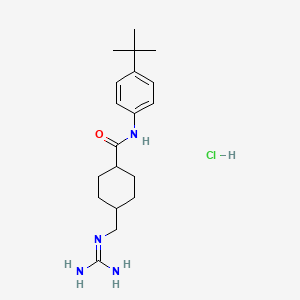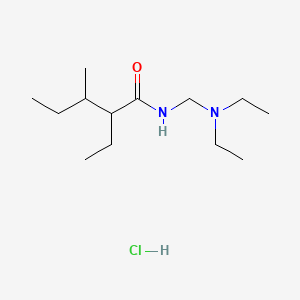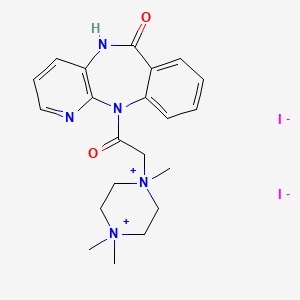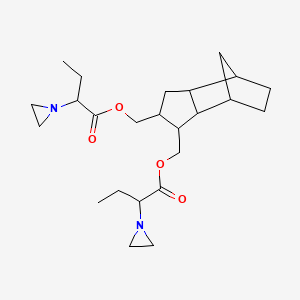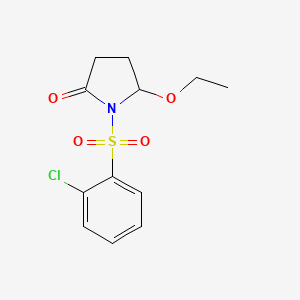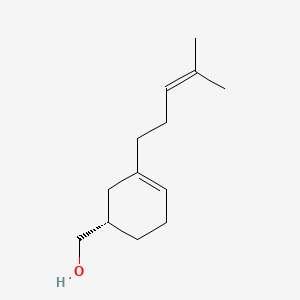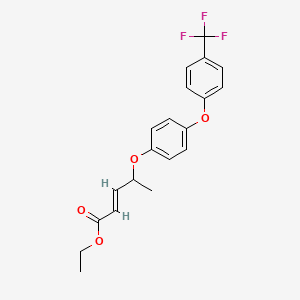
Difenopenten-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difenopenten-ethyl is a synthetic herbicide that was primarily used to control grass weeds in various crops such as cereals, soybeans, corn, and ornamentals . It is a chiral molecule and is often used in its racemic form . The compound is known for its selective action, being rapidly absorbed through the roots and leaf surfaces of plants .
Preparation Methods
The synthesis of difenopenten-ethyl involves the esterification of 2-pentenoic acid with ethanol in the presence of a catalyst . The reaction typically requires heating and the use of a dehydrating agent to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Difenopenten-ethyl undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds, although this is less common.
Substitution: Electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
Difenopenten-ethyl has been used in various scientific research applications:
Mechanism of Action
Difenopenten-ethyl exerts its herbicidal effects by being rapidly absorbed through the roots and leaf surfaces of plants . It disrupts the normal metabolic processes within the plant cells, leading to the death of the targeted weeds.
Comparison with Similar Compounds
Difenopenten-ethyl is similar to other phenoxy herbicides such as 2,4-D and MCPA . it is unique in its specific action on grass weeds and its rapid absorption characteristics . Other similar compounds include:
2,4-D: A widely used herbicide that controls broadleaf weeds.
MCPA: Another phenoxy herbicide used for broadleaf weed control.
Dalapon: Used for controlling perennial grasses.
This compound stands out due to its selective action and rapid absorption, making it particularly effective for certain agricultural applications .
Properties
CAS No. |
71101-05-8 |
|---|---|
Molecular Formula |
C20H19F3O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl (E)-4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoate |
InChI |
InChI=1S/C20H19F3O4/c1-3-25-19(24)13-4-14(2)26-16-9-11-18(12-10-16)27-17-7-5-15(6-8-17)20(21,22)23/h4-14H,3H2,1-2H3/b13-4+ |
InChI Key |
NEHGWVYDSJWTJK-YIXHJXPBSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C=CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


